1-(2-bromo-4-chlorophenyl)-1H-pyrazole
Description
Properties
IUPAC Name |
1-(2-bromo-4-chlorophenyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2/c10-8-6-7(11)2-3-9(8)13-5-1-4-12-13/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUCIEXAFGWEGGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=C(C=C(C=C2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
One widely used approach is the condensation of 2-bromo-4-chlorophenylhydrazine with 1,3-diketones under acidic or neutral conditions to form the pyrazole ring. This method is favored for regioselective synthesis of substituted pyrazoles.
Typical Reaction Conditions
- Reagents : 2-bromo-4-chlorophenylhydrazine, 1,3-diketone (e.g., acetylacetone or benzoylacetone)
- Catalysts : Acidic catalysts such as acetic acid or sulfuric acid, or sometimes silica-supported sulfuric acid for heterogeneous catalysis
- Solvent : Ethanol, methanol, or solvent-free conditions under grinding
- Temperature : Reflux or room temperature depending on the catalyst and solvent
- Time : Several hours to overnight
Research Findings
- A one-pot, solvent-free regioselective synthesis of 4-bromopyrazole derivatives was reported using arylhydrazines and 1,3-diketones with silica gel-supported sulfuric acid and N-bromosaccharin as brominating agent, yielding high purity products with environmentally friendly conditions.
- The use of heterogeneous catalysts like H2SO4/SiO2 enhances reaction rates and selectivity while simplifying product isolation.
- The bromine and chlorine substituents on the phenyl ring are retained during cyclocondensation, allowing direct access to this compound derivatives.
Preparation via N-Arylation of Pyrazole
Reaction Overview
Another approach involves the direct N-arylation (N-alkylation) of pyrazole with 2-bromo-4-chlorophenyl halides (usually bromide or chloride) under basic conditions.
Typical Reaction Conditions
- Reagents : Pyrazole, 2-bromo-4-chlorobenzyl bromide or chloride
- Base : Potassium carbonate (K2CO3), sodium hydride (NaH), or cesium carbonate (Cs2CO3)
- Solvent : Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Temperature : 80–100 °C
- Time : 6–24 hours depending on scale and conditions
Research Findings
- The alkylation of pyrazole nitrogen with 2-bromobenzyl bromide analogs is a common route to N-substituted pyrazoles, with the halogen substituents on the phenyl ring providing sites for further functionalization or biological activity enhancement.
- Optimization of solvent and base improves yield significantly; for example, using DMF with NaH at 90 °C can increase yield by 20–30% compared to other conditions.
- Purification is typically achieved by recrystallization or column chromatography to isolate the pure this compound.
Specialized Bromination Techniques for Pyrazole Derivatives
Bromination of Pyrazole Rings
- Bromination at the 4-position of pyrazole rings can be achieved using phosphorus oxybromide (POBr3) or N-bromosuccinimide (NBS) under controlled conditions.
- In some methods, pyrazole derivatives are first prepared and then selectively brominated at the desired position to obtain 4-bromo-pyrazole derivatives, which can be further functionalized with halogenated phenyl groups.
Continuous Reaction Methods
- A patented method describes a continuous reaction process where maleic acid diester reacts with hydrazinopyridine derivatives followed by bromination with phosphorus oxybromide to yield bromopyrazole compounds with high yield and low waste generation.
- Although this patent specifically targets pyridyl-pyrazoles, the methodology principles can be adapted for phenyl-substituted pyrazoles with halogen substituents.
Summary of Key Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Cyclocondensation | 2-bromo-4-chlorophenylhydrazine + 1,3-diketone | Acidic catalyst, reflux or solvent-free | Regioselective, eco-friendly, high yield | Requires preparation of hydrazine |
| N-Arylation of pyrazole | Pyrazole + 2-bromo-4-chlorobenzyl bromide | Base (NaH/K2CO3), DMF, 80–100 °C | Straightforward, scalable | Requires careful control to avoid side reactions |
| Bromination of pyrazole derivatives | Pyrazole derivatives + POBr3 or NBS | Heating, controlled addition | Selective bromination, adaptable | Sensitive to reaction conditions |
| Continuous flow bromopyrazole synthesis (patented) | Maleic acid diester + hydrazinopyridine + POBr3 | 80–90 °C, continuous process | High yield, reduced waste | Specific to pyridyl analogs, adaptable |
Detailed Experimental Data Example (From Literature)
Research Findings and Recommendations
- The one-pot solvent-free synthesis using silica-supported sulfuric acid and N-bromosaccharin offers a green, efficient route to 4-bromo-substituted pyrazoles with high regioselectivity and yield, which can be adapted for this compound synthesis.
- Direct N-arylation methods provide a versatile alternative when starting from pyrazole and halogenated benzyl halides, with optimization of base and solvent critical for maximizing yield and purity.
- Continuous bromination processes using phosphorus oxybromide demonstrate industrial potential for scalable synthesis with reduced waste, although primarily reported for pyridyl analogs, the methodology can be extended to phenyl derivatives.
- Analytical techniques such as NMR, IR spectroscopy, and elemental analysis are essential for confirming the structure and purity of the synthesized compound.
Chemical Reactions Analysis
Types of Reactions
1-(2-bromo-4-chlorophenyl)-1H-pyrazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The pyrazole ring can undergo oxidation and reduction reactions, leading to different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and bases.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction reactions can lead to different oxidized or reduced derivatives .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a pharmacological agent:
- Anticancer Activity : Research indicates that derivatives of pyrazole compounds can exhibit significant anticancer properties. For instance, studies have shown that similar structures can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines .
- Enzyme Inhibition : 1-(2-bromo-4-chlorophenyl)-1H-pyrazole has been evaluated for its inhibitory effects on specific enzymes such as phosphoinositide 3-kinases (PI3K), which play a crucial role in cell growth and survival pathways. Structural modifications can enhance its potency as an enzyme inhibitor, making it a candidate for developing new anticancer therapies .
The compound's interaction with biological systems makes it a subject of interest in pharmacology:
- Anti-inflammatory Properties : Studies suggest that pyrazole derivatives can modulate inflammatory responses, indicating potential therapeutic uses in treating inflammatory diseases .
- Antimicrobial Activity : Preliminary studies have shown that certain pyrazole derivatives possess antimicrobial properties, which could be beneficial in developing new antibiotics .
Material Science
In addition to medicinal applications, this compound is also utilized in material science:
- Organic Electronics : The compound can serve as an intermediate in synthesizing materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its unique electronic properties make it suitable for developing semiconducting materials .
Study on Anticancer Activity
A comprehensive study published in MDPI examined the anticancer effects of various benzonitrile derivatives, including those structurally related to this compound. The findings highlighted significant cytotoxic effects against multiple cancer cell lines, suggesting promising therapeutic applications .
Enzyme Interaction Studies
Research focusing on fluorinated benzonitriles demonstrated that modifications to the aromatic system could enhance inhibitory potency against PI3K enzymes. The presence of halogen substituents like bromine and chlorine was found to improve binding affinity, making these compounds relevant for developing new anticancer agents .
Mechanism of Action
The mechanism of action of 1-(2-bromo-4-chlorophenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Halogen Position: The 2-bromo-4-chloro substitution introduces steric hindrance and electronic deactivation at the ortho and para positions, distinguishing it from mono-halogenated analogs like 1-(2-bromophenyl)-1H-pyrazole .
- Functional Groups : Boronic acid derivatives (e.g., ) enable participation in Suzuki-Miyaura couplings, a feature absent in the target compound.
- Bulk and Solubility : Compounds with alkyl or aryl spacers (e.g., ) exhibit increased hydrophobicity compared to the target compound.
Physical Properties
Physical properties are influenced by substituent electronegativity, molecular symmetry, and intermolecular forces:
Key Observations :
Key Observations :
- The target compound’s synthesis may parallel ruthenium-catalyzed methods (e.g., ) or involve halogenation of preformed pyrazole rings.
- Boronic acid derivatives require specialized reagents (e.g., pinacol borane) for functionalization .
Spectroscopic Data Comparison
Spectroscopic profiles highlight substituent electronic effects:
Biological Activity
1-(2-bromo-4-chlorophenyl)-1H-pyrazole is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's chemical formula is C9H6BrClN2, with a molecular weight of approximately 245.51 g/mol. The presence of bromine and chlorine atoms in its structure contributes to its unique reactivity and biological activity.
This compound exhibits biological activity primarily through the modulation of various biological pathways. Its mechanism of action involves:
- Enzyme Inhibition : Similar compounds have shown inhibitory effects on phosphoinositide 3-kinases (PI3Ks), which play a critical role in cell growth and survival . The presence of halogen substituents enhances binding affinity to these targets.
- Receptor Interaction : Pyrazole derivatives have been implicated in modulating cannabinoid receptors, which are crucial in various physiological processes including pain and inflammation .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound and its analogs:
- Cell Line Studies : In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer). For example, related compounds have shown IC50 values as low as 0.10 µM against PI3K-C2α, indicating strong inhibitory potential .
| Compound | IC50 (µM) | Target |
|---|---|---|
| This compound | TBD | TBD |
| Related Compound A | 0.40 | PI3K-C2α |
| Related Compound B | 0.10 | PI3K-C2α |
Anti-inflammatory Effects
The pyrazole scaffold has been associated with anti-inflammatory properties. Compounds derived from this structure have demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, comparable to standard anti-inflammatory drugs like dexamethasone .
Study on Anticancer Activity
A comprehensive study published in MDPI examined various benzonitrile derivatives, including those similar to this compound. The results indicated that these compounds could induce apoptosis in cancer cells, suggesting their potential as therapeutic agents against malignancies .
Enzyme Interaction Studies
Research investigating the interaction of fluorinated benzonitriles with PI3K enzymes showed that structural modifications significantly enhance inhibitory potency. The presence of halogens was found to improve binding affinity, making these compounds promising candidates for drug development targeting cancer pathways .
Q & A
Q. How can kinetic studies optimize reaction conditions for large-scale synthesis?
- Methodological Answer :
- Pseudo-First-Order Kinetics : Vary concentrations of arylhydrazine and diketone while monitoring progress via in-situ IR. Calculate activation energy (Eₐ) using the Arrhenius equation .
- Design of Experiments (DoE) : Apply factorial designs to test temperature (80–120°C), catalyst loading (0.1–1.0 eq), and solvent polarity. Response surface methodology (RSM) identifies optimal parameters for ≥90% yield .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
